Lipophilicity Modulation: Ether Linker Reduces LogP by ~0.4 Units Relative to the Carbon-Linked Analog
The ether oxygen linker in 3-((3,5-dimethoxybenzyl)oxy)azetidine reduces calculated lipophilicity compared to the direct carbon-linked analog 3-(3,5-dimethoxybenzyl)azetidine. The target compound (free base; predicted LogP from the TFA salt measurements is approximately 1.06–1.3) shows a LogP reduction of ~0.3–0.4 units versus the carbon-linked comparator which has a vendor-reported LogP of 1.44 [1]. This shift moves the compound closer to the optimal oral drug-likeness window (LogP 0–3) while retaining sufficient lipophilicity for membrane permeability. The additional ether oxygen also increases the hydrogen-bond acceptor count from 3 to 4, raising topological polar surface area (estimated increase of ~10–18 Ų relative to the ~30 Ų TPSA of the carbon-linked analog) [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 3-((3,5-Dimethoxybenzyl)oxy)azetidine: predicted LogP ~1.06 (TFA salt) / ~1.2–1.3 (estimated free base); H-bond acceptors = 4; PSA ~39.72 Ų |
| Comparator Or Baseline | 3-(3,5-Dimethoxybenzyl)azetidine (CAS 937626-69-2): vendor-reported LogP 1.44; H-bond acceptors = 3; estimated PSA ~30 Ų |
| Quantified Difference | ΔLogP ≈ −0.3 to −0.4 units; ΔH-bond acceptors = +1; ΔPSA ≈ +10 Ų |
| Conditions | Target: calculated properties from ChemBase (TFA salt) and structural estimation; Comparator: Fluorochem product datasheet measured/calculated LogP |
Why This Matters
A LogP shift of 0.3–0.4 units is meaningful in lead optimization for balancing solubility and permeability, and the additional H-bond acceptor can alter target binding kinetics.
- [1] ChemBase. 3-[(3,5-Dimethoxyphenyl)methoxy]azetidine; trifluoroacetic acid. Computed Properties: LogP 1.0575, Polar Surface Area 39.72 Ų, H-Bond Acceptors 4, Rotatable Bonds 6. ChemBase Chemical Database. View Source
